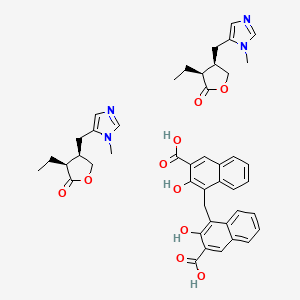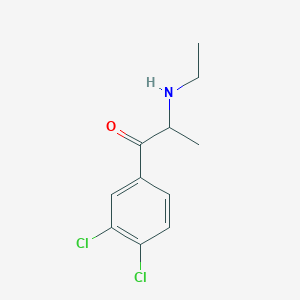
3,4-Dichloroethcathinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloroethcathinone is a useful research compound. Its molecular formula is C11H13Cl2NO and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-1,3-dioxolan-2-one can be synthesized through several methods:
Reaction of Ethylene Carbonate with Thionyl Chloride: This method involves the reaction of ethylene carbonate with thionyl chloride under controlled conditions to produce 4-chloro-1,3-dioxolan-2-one.
Chlorination of Ethylene Carbonate: Another method involves the direct chlorination of ethylene carbonate using chlorine gas in the presence of a catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene carbonate and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, the major products can include ethylene carbonate derivatives such as ethylene glycol, ethylene diamine, or ethylene glycol ethers.
Hydrolysis: The major products are ethylene carbonate and hydrochloric acid[][1].
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form stable polymers[][1].
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1,3-dioxolan-2-one can be compared with other similar compounds such as:
4,5-Dichloro-1,3-dioxolan-2-one: This compound has two chlorine atoms and exhibits similar reactivity but with different substitution patterns.
Ethylene Carbonate: This compound lacks the chlorine atom and is less reactive towards nucleophiles but is widely used as a solvent and in the production of polymers.
Uniqueness: The presence of the chlorine atom in 4-chloro-1,3-dioxolan-2-one makes it more reactive towards nucleophiles compared to ethylene carbonate. This unique reactivity allows it to be used in a broader range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
1225618-63-2 |
|---|---|
Molekularformel |
C11H13Cl2NO |
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14-7(2)11(15)8-4-5-9(12)10(13)6-8/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
BIYFBWRLDKOYMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


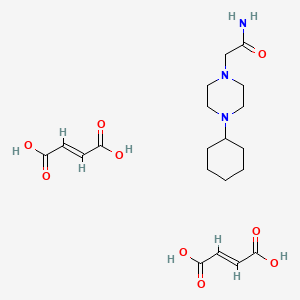
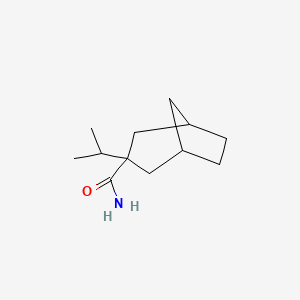

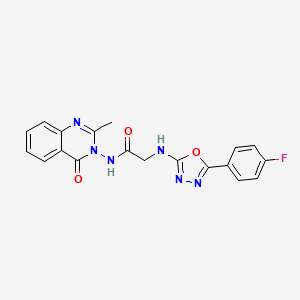
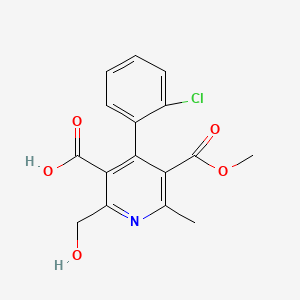
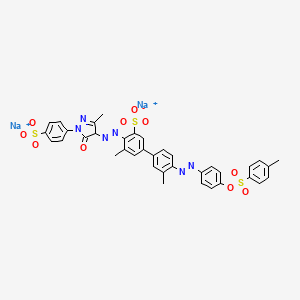


![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
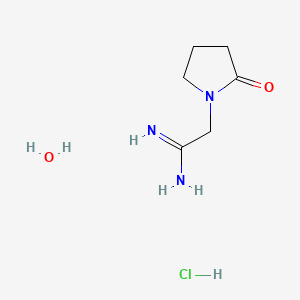

![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
